molecular formula C17H14F3NO3 B11239187 N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11239187
M. Wt: 337.29 g/mol
InChI Key: LGIDKBYHTIXVGY-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The trifluoromethyl group enhances the metabolic stability, lipophilicity, and binding selectivity of the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyltrimethylsilane (TMSCF3) and a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the reactivity and stability of the resulting compounds .

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. Its unique structure allows it to modulate biological pathways, making it a candidate for drug discovery .

Medicine: In medicine, the compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as absorption, distribution, metabolism, and excretion (ADME) .

Industry: Industrially, the compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins. This interaction can modulate various biological pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific structure, which combines the trifluoromethyl group with a benzodioxepine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C17H14F3NO3

Molecular Weight

337.29 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H14F3NO3/c18-17(19,20)12-3-1-4-13(10-12)21-16(22)11-5-6-14-15(9-11)24-8-2-7-23-14/h1,3-6,9-10H,2,7-8H2,(H,21,22)

InChI Key

LGIDKBYHTIXVGY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC1

Origin of Product

United States

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